molecular formula C10H7ClN2O2 B014565 6-Chloro-7-methyl-5-nitroquinoline CAS No. 86984-28-3

6-Chloro-7-methyl-5-nitroquinoline

Cat. No. B014565
CAS RN: 86984-28-3
M. Wt: 222.63 g/mol
InChI Key: ZSJQUKKPQKEEPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroquinoline derivatives typically involves multi-step chemical processes including cyclization, nitrification, and chlorination, starting from simpler aromatic compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrated a methodology involving cyclization, nitrification, and chlorination steps, starting from 4-methoxyaniline, highlighting the complex synthetic routes required for such compounds (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Molecular Structure Analysis

Molecular structure analyses of nitroquinoline derivatives, including studies on hydrogen-bonded co-crystals, reveal the significance of intermolecular interactions. For example, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids were determined, showcasing the role of hydrogen bonding in defining the structure (Kazuma Gotoh & H. Ishida, 2020).

Chemical Reactions and Properties

Nitroquinolines undergo a variety of chemical reactions, reflecting their reactive nitro groups and the potential for further functionalization. The synthesis of pyrroloquinolines from nitroquinolines, for instance, involves nitrations and reductions, illustrating the chemical versatility and reactivity of these compounds (D. Roberts, J. Joule, M. Bros, & M. Álvarez, 1997).

Scientific Research Applications

  • Studying tertiary amine oxides and their reactions with 2-nitropropane (Nishikawa et al., 1980).

  • Investigating vicarious nucleophilic substitution in nitroquinolines (Mąkosza et al., 1986).

  • Studying the nitration of substituted 4-chloroquinolines and 4-quinolones (Heindel et al., 1969).

  • Synthesizing various pyrrolo[4,3,2-de]quinolines, including Damirones A and B, and various tetrahydropyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).

  • Serving as a precursor for the synthesis of heterocyclo[c]quinolines, which have potential chemotherapeutic value (Khodair et al., 1999).

  • Being used in the synthesis of marine alkaloids like batzelline C and isobatzelline C (Roberts et al., 1996).

  • Acting as an important intermediate in many PI3K/mTOR inhibitors and synthesizing derivatives of NVP-BEZ235 (Lei et al., 2015).

  • Being explored as potential prodrug systems for bioreductive activation (Couch et al., 2008).

  • Investigating the structure and properties of its derivatives (Crawford & Capps, 1963).

  • Being part of a new class of platinum(II) complexes showing potent anticancer activity (Živković et al., 2018).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338)6.


properties

IUPAC Name

6-chloro-7-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJQUKKPQKEEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403940
Record name 6-chloro-7-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methyl-5-nitroquinoline

CAS RN

86984-28-3
Record name 6-chloro-7-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Adolfsson, K Olsson - Acta Chem. Scand., Ser. B, 1983 - actachemscand.org
Several compounds, identified in meat or fish after heating, show high mutagenic activity. In Ames' test, the title compounds 6a (" IQ") and 6b (" MelQ") are among the most potent …
Number of citations: 34 actachemscand.org

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